

Application Note: Structural Elucidation of Oxcarbazepine N-Sulfate using High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name: Oxcarbazepine N-Sulfate

CAS No.: 1159977-54-4

Cat. No.: B564583

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Introduction: The Critical Role of Metabolite Identification in Drug Development

Oxcarbazepine, a widely prescribed second-generation antiepileptic drug, undergoes extensive metabolism in the body. While its primary metabolic pathway involves reduction to the active 10-monohydroxy derivative (MHD), other minor metabolites, including phase II conjugates, are also formed.[1][2] One such metabolite is **Oxcarbazepine N-Sulfate**, a product of sulfation at the carbamoyl nitrogen. The comprehensive structural characterization of these metabolites is a cornerstone of drug development, providing crucial insights into the drug's disposition, potential for drug-drug interactions, and overall safety profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the unambiguous structural elucidation of novel compounds, including drug metabolites.[3] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it indispensable for confirming molecular structures.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of **Oxcarbazepine N-Sulfate**. We will

delve into the rationale behind experimental choices, provide step-by-step protocols, and present a logical framework for spectral interpretation, grounded in established NMR principles.

The Structural Hypothesis: Predicting the NMR Signature of N-Sulfation

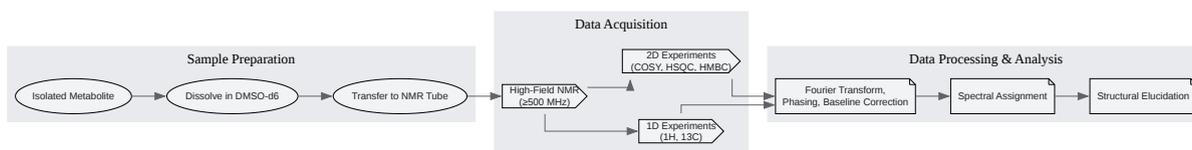
The core structure of Oxcarbazepine presents a complex dibenzo[b,f]azepine framework.^[1] The addition of a sulfate group to the carbamoyl nitrogen is expected to induce significant and predictable changes in the NMR spectra. The sulfate group is strongly electron-withdrawing, which will deshield adjacent and electronically coupled nuclei.

Based on established principles of sulfonation effects on aromatic systems, we can anticipate the following key changes in the ¹H and ¹³C NMR spectra of **Oxcarbazepine N-Sulfate** compared to the parent drug:

- ¹H NMR: Protons on the aromatic rings, particularly those ortho and para to the carbamoyl nitrogen, are expected to shift downfield (to a higher ppm value) due to the decreased electron density.
- ¹³C NMR: Similarly, the aromatic carbons ortho and para to the site of sulfation will experience a downfield shift. Conversely, the ipso-carbon (the carbon directly attached to the nitrogen) may experience an upfield shift. The carbamoyl carbonyl carbon is also likely to be significantly affected, likely shifting downfield.

Experimental Workflow for Structural Elucidation

The conclusive identification of **Oxcarbazepine N-Sulfate** requires a systematic approach involving a suite of NMR experiments. The workflow is designed to build a complete picture of the molecule's structure, from proton and carbon environments to their intricate connectivity.



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Figure 1: A generalized workflow for the structural elucidation of **Oxcarbazepine N-Sulfate** by NMR spectroscopy.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on meticulous sample preparation. Given the polar nature of the sulfate group, an appropriate deuterated solvent must be chosen. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of polar and nonpolar compounds.

Materials:

- Isolated and purified **Oxcarbazepine N-Sulfate** ($\geq 95\%$ purity)
- Dimethyl sulfoxide-d6 (DMSO-d6), high purity
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- Accurately weigh approximately 5-10 mg of **Oxcarbazepine N-Sulfate** into a clean, dry vial.

- Add approximately 0.6 mL of DMSO-d6 to the vial.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool in a Pasteur pipette.
- Carefully transfer the clear solution into a 5 mm NMR tube.
- Cap the NMR tube securely to prevent contamination and solvent evaporation.

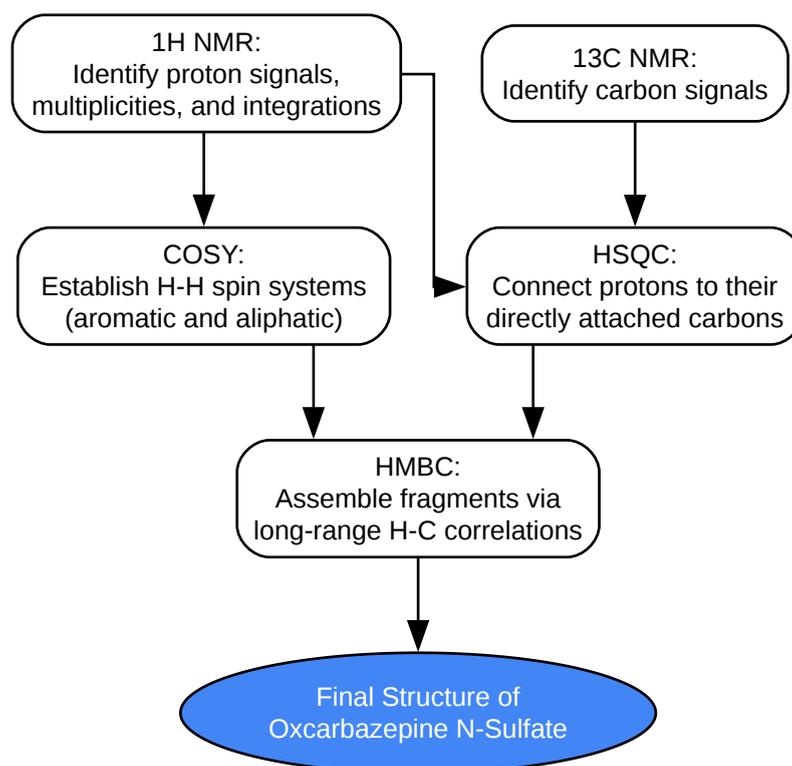
Protocol 2: NMR Data Acquisition

A comprehensive suite of 1D and 2D NMR experiments is required for unambiguous structural assignment. The following experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) to ensure adequate signal dispersion.

Experiment	Purpose	Key Parameters
¹ H NMR	Provides information on the chemical environment, multiplicity, and integration of protons.	Spectral Width: ~16 ppm, Number of Scans: 16-64
¹³ C NMR	Determines the number and chemical environment of carbon atoms.	Spectral Width: ~220 ppm, Number of Scans: 1024-4096
COSY	Correlates protons that are spin-spin coupled (typically through 2-3 bonds).	Data points: 2048 (F2) x 256 (F1), Number of Scans: 2-4 per increment
HSQC	Correlates protons directly attached to carbons (one-bond ¹ H- ¹³ C correlation).	Data points: 1024 (F2) x 256 (F1), Number of Scans: 4-8 per increment
HMBC	Correlates protons and carbons over longer ranges (typically 2-3 bonds).	Data points: 2048 (F2) x 256 (F1), Number of Scans: 8-16 per increment

Spectral Interpretation: A Step-by-Step Guide

The process of spectral interpretation is a logical puzzle, where each piece of data from the various NMR experiments is used to build the final structure.



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Figure 2: Logical flow for the interpretation of 1D and 2D NMR data for structural elucidation.

Step 1: Analysis of 1D 1H and 13C NMR Spectra

First, acquire the 1D 1H and 13C NMR spectra of both Oxcarbazepine and the isolated N-sulfate metabolite. A side-by-side comparison will reveal the key chemical shift changes induced by the sulfate group.

Expected Observations for **Oxcarbazepine N-Sulfate**:

- **Aromatic Protons:** The eight aromatic protons will likely exhibit complex multiplets. Protons on the phenyl ring attached to the sulfated nitrogen are expected to show the most significant downfield shifts compared to the parent drug.

- **Methylene Protons:** The two protons of the methylene bridge will likely appear as a singlet or a pair of doublets.
- **Carbamoyl Protons:** The two protons of the primary carbamoyl group in Oxcarbazepine will be absent in the N-sulfate derivative.
- **Aromatic and Carbonyl Carbons:** The ^{13}C spectrum will show signals for the aromatic carbons, the ketone carbonyl, the carbamoyl carbonyl, and the methylene carbon. Expect downfield shifts for the aromatic carbons ortho and para to the N-sulfate group and a significant downfield shift for the carbamoyl carbonyl carbon.

Step 2: Establishing Proton-Proton Connectivity with COSY

The COSY (Correlation Spectroscopy) spectrum reveals which protons are coupled to each other, typically through two or three bonds.^[4] This is instrumental in identifying the individual spin systems within the molecule.

- **Aromatic Regions:** Cross-peaks in the aromatic region of the COSY spectrum will allow for the assignment of adjacent protons on the two phenyl rings.
- **Aliphatic Region:** While Oxcarbazepine has only one methylene group, in other metabolites, COSY is crucial for tracing out alkyl chains.

Step 3: Linking Protons to Carbons with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon to which it is directly attached.^[4] This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

- Each proton signal (except for exchangeable protons like -OH or -NH) should show a cross-peak to a carbon signal in the HSQC spectrum. This allows for the unambiguous assignment of all protonated carbons.

Step 4: Assembling the Molecular Skeleton with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is arguably the most powerful tool for elucidating the overall carbon framework of an unknown molecule. It shows correlations between protons and carbons that are two or three bonds away.[4]

- Key HMBC Correlations for **Oxcarbazepine N-Sulfate**:
 - Correlations from the aromatic protons to various carbons within the same ring and across the azepine ring will confirm the dibenzo[b,f]azepine core structure.
 - A crucial correlation will be from the methylene protons to the adjacent aromatic carbons and the ketone carbonyl carbon, confirming the position of the methylene bridge.
 - Long-range correlations from the aromatic protons to the carbamoyl carbonyl carbon will definitively place this group on the azepine nitrogen.
 - The absence of a correlation from an exchangeable proton to the carbamoyl carbonyl, coupled with the mass spectrometry data, confirms the presence of the sulfate group on the nitrogen.

Data Summary and Conclusion

The following table provides a hypothetical comparison of the expected ^{13}C NMR chemical shifts for key carbons in Oxcarbazepine and its N-Sulfate derivative in DMSO- d_6 . The predicted shifts for the N-sulfate are based on the expected electronic effects of the sulfate group.

Carbon Atom	Oxcarbazepine (Expected δ , ppm)	Oxcarbazepine N-Sulfate (Predicted δ , ppm)	Expected Shift ($\Delta\delta$)
C=O (Ketone)	~185	~185	Minimal Change
C=O (Carbamoyl)	~156	~160	Downfield
Aromatic C (ortho to N)	~128	~132	Downfield
Aromatic C (para to N)	~125	~128	Downfield
Methylene C	~36	~36	Minimal Change

By systematically applying the protocols and interpretive logic outlined in this application note, researchers can confidently and accurately elucidate the structure of **Oxcarbazepine N-Sulfate**. This comprehensive approach, leveraging the power of 1D and 2D NMR spectroscopy, ensures the scientific rigor required in modern drug development and metabolic research.

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